

# **Application Notes and Protocols for MAX-40279 Hydrochloride Cell Viability Assays**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MAX-40279 hydrochloride	
Cat. No.:	B15143482	Get Quote

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## Introduction

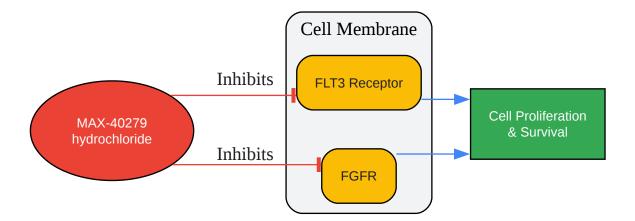
MAX-40279 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFR).[1][2] Aberrant signaling through these receptor tyrosine kinases is a known driver in various malignancies, most notably Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis.[2][3] By dually inhibiting FLT3 and FGFR, MAX-40279 presents a promising therapeutic strategy to overcome resistance mechanisms observed with single-target FLT3 inhibitors.[2]

These application notes provide detailed protocols for assessing the in vitro efficacy of MAX-40279 hydrochloride on cancer cell viability using two common, robust methods: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

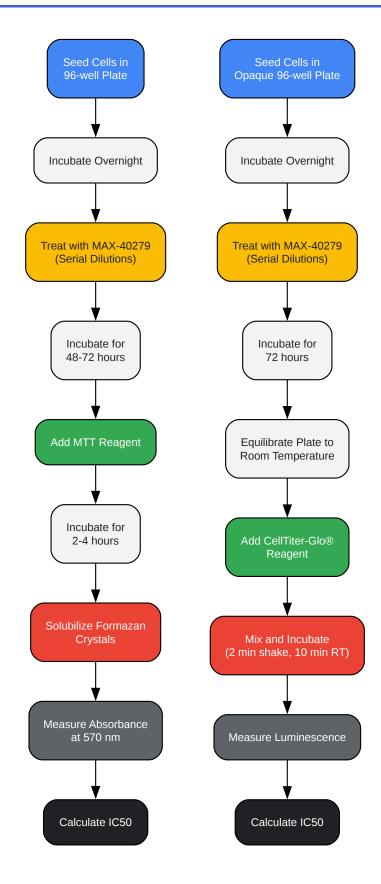
## **Mechanism of Action**

MAX-40279 functions as an ATP-competitive inhibitor of the FLT3 and FGFR kinase domains. This inhibition blocks the phosphorylation of downstream signaling molecules, thereby disrupting key pathways involved in cell proliferation, survival, and differentiation.[2] The dualtargeting nature of MAX-40279 is designed to address the FGF/FGFR-mediated resistance pathways that can emerge during treatment with FLT3-specific inhibitors.[2]









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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for MAX-40279
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